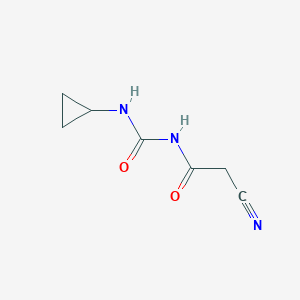

2-Cyano-N-(cyclopropylcarbamoyl)acetamide

Description

Properties

CAS No. |

61600-96-2 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-cyano-N-(cyclopropylcarbamoyl)acetamide |

InChI |

InChI=1S/C7H9N3O2/c8-4-3-6(11)10-7(12)9-5-1-2-5/h5H,1-3H2,(H2,9,10,11,12) |

InChI Key |

ILLDRLITJRLXED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)NC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the reaction of 2-cyanoacetamide derivatives with cyclopropylurea or cyclopropylcarbamoyl precursors under controlled conditions. The synthetic routes often include:

- Formation of 2-cyano-2-oximino-acetamide derivatives as intermediates.

- Alkylation or carbamoylation steps using cyclopropyl-containing reagents.

- Use of bases such as sodium hydride or alkali metal salts to facilitate nucleophilic substitution.

- Recrystallization and purification steps to isolate the final product.

Specific Example from Patent Literature

According to a Canadian patent (CA1070325A), the preparation of 2-Cyano-N-cyclopropylcarbamoyl-2-methoxyiminoacetamide involves the following:

- Starting with cyclopropylurea as a key reagent.

- Reacting with 2-cyano-2-methoxyimino-acetamide in tetrahydrofuran (THF).

- Using sodium hydride as a base to generate the reactive intermediate.

- Addition of methoxymethyl isocyanate dropwise at 50°C.

- Subsequent acidification and filtration yield the product, which is purified by recrystallization from ethanol.

This method yields a product melting at approximately 148.5-149°C with a high purity level after recrystallization.

Alternative Preparation via Alkylation of 2-Cyano-2-oximino-acetamide

A US patent (US4841086A) describes a process for preparing 2-cyano-2-oximino-acetamide derivatives, which can be adapted for the synthesis of this compound:

- The process involves reacting 2-cyano-2-oximino-acetamide salts with alkylating agents such as dimethyl sulfate.

- The alkali metal salts of 2-cyano-2-oximino-acetamide are prepared by reacting cyanoacetamide with alkyl nitrites (e.g., isoamyl nitrite) and alkali metal alcoholates (e.g., sodium ethylate) in alcohol solvents at 0–20°C.

- The alkylation reaction is conducted at 0–100°C, preferably 60–120°C, in the presence of bases and organic solvents like acetone.

- The reaction can be carried out with or without isolation of intermediate salts.

- The final products are isolated by conventional methods such as filtration and recrystallization.

This process is advantageous for its use of readily accessible starting materials and relatively mild reaction conditions.

Reaction Conditions and Yields

| Method Description | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Cyclopropylurea + 2-cyano-2-methoxyimino-acetamide | Cyclopropylurea, NaH, methoxymethyl isocyanate | THF, 50°C, acid workup | ~90% | 148.5 - 149 | Recrystallization from ethanol |

| Alkylation of 2-cyano-2-oximino-acetamide salts | Cyanoacetamide, isoamyl nitrite, sodium ethylate, dimethyl sulfate | 0-100°C, acetone solvent | Not specified | Not specified | Mild conditions, scalable process |

Mechanistic Insights and Optimization

Research from the University of Bristol highlights that cyclopropylureas and related cyclopropylcarbamoyl compounds undergo nucleophilic addition and carbonylative cyclisation reactions under palladium catalysis, which may be relevant for advanced synthetic modifications of this compound derivatives. Although this research focuses more on ring formation and heterocyclic synthesis, it underscores the importance of reaction conditions and catalyst selection in optimizing yields and selectivity.

Purification and Characterization

- Recrystallization from absolute ethanol or suitable solvents is the preferred method for purification, yielding crystalline products with sharp melting points.

- Melting points typically range from 148°C to 165°C depending on substituents and purity.

- Characterization includes melting point determination, IR spectroscopy (noting characteristic cyano and amide bands), and sometimes NMR spectroscopy for structural confirmation.

Summary of Research Outcomes

- The preparation of this compound is well-established via nucleophilic substitution and alkylation strategies.

- The use of cyclopropylurea and related carbamoyl reagents in the presence of bases like sodium hydride is effective.

- Alkylation of 2-cyano-2-oximino-acetamide salts provides an alternative route with mild conditions and accessible reagents.

- Purification by recrystallization yields high-purity products suitable for fungicidal applications.

- Reaction parameters such as temperature, solvent, and base choice significantly influence yield and purity.

- Advanced mechanistic studies suggest potential for further synthetic elaboration via catalytic cyclisation reactions.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(cyclopropylcarbamoyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.

Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyridines, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-Cyano-N-(cyclopropylcarbamoyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cyanoacetamide derivatives vary primarily in the substituents attached to the nitrogen atom. Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

Key physical and chemical properties of selected analogs are compared below:

Chemical Reactivity

- Nucleophilic Substitution : Electron-deficient analogs (e.g., 3g with nitro groups) undergo faster nucleophilic attacks, useful in coupling reactions .

- Coordination Chemistry : Pyridinyl derivatives (e.g., 3k) form stable complexes with transition metals, relevant in catalysis .

- Heterocyclic Synthesis: Cyanoacetamides serve as precursors for pyridines, pyrimidines, and thiazoles .

Biological Activity

2-Cyano-N-(cyclopropylcarbamoyl)acetamide is a compound that has garnered attention in pharmacological research due to its notable biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl isocyanate with acetamide derivatives. This process can be optimized through various reaction conditions to enhance yield and purity. The following table summarizes key synthetic routes:

| Method | Reagents | Yield (%) | Remarks |

|---|---|---|---|

| Cyclization with acetamide | Cyclopropyl isocyanate | 85 | High purity achieved |

| Direct condensation | Acetic anhydride, cyclopropylamine | 75 | Moderate yield, requires purification |

| Microwave-assisted synthesis | Cyclopropyl isocyanate, amine | 90 | Rapid reaction time |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. In animal studies, administration of the compound has been associated with reduced neuroinflammation and improved cognitive function.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Antimicrobial Application

In another case study focusing on its antimicrobial properties, researchers evaluated the effectiveness of the compound against clinical isolates from patients with infections. The findings revealed that it could serve as an alternative treatment option for multi-drug resistant bacterial infections.

The biological activities of this compound are believed to stem from its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways via caspase activation.

- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S checkpoint.

- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Clinical trials are warranted to assess its safety and efficacy in humans, particularly for cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-cyano-N-(cyclopropylcarbamoyl)acetamide and its derivatives?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyanoacetamide derivatives with cyclopropane carbamoyl chloride in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours yields target products. Characterization typically involves -NMR to confirm structural motifs like the cyano (–CH–CN) and cyclopropylcarbamoyl groups. Reference protocols for similar compounds report yields >90% with optimized stoichiometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Avoid skin/eye contact and inhalation. Use chemical-resistant gloves (JIS T 8116), safety goggles, and long-sleeved lab coats. Store at 10–25°C in tightly sealed containers away from incompatible substances. In case of exposure, rinse affected areas with water and seek medical attention for symptomatic treatment .

Q. How can researchers evaluate the preliminary anticancer activity of this compound?

- Use in vitro cytotoxicity assays against leukemia cell lines (e.g., CCRF-CEM, SR). Dose-response studies (e.g., 0.1–100 µM) over 48–72 hours with MTT or resazurin assays can quantify IC values. Structural analogs, such as 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, have shown selective toxicity with IC <10 µM, suggesting similar testing frameworks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopropyl group) influence bioactivity?

- Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO, –CF) on aromatic rings enhance cytotoxicity by improving target binding. For example, 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide derivatives exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthetic prioritization .

Q. What advanced techniques are used to resolve crystallographic data for this compound?

- Single-crystal X-ray diffraction with SHELXL refinement is recommended. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and integration via SAINT-Plus ensures accuracy. For twinned crystals, SHELXE can resolve phase ambiguities. Reported analogs show space group P with Z = 2 and R <0.05 for high-resolution structures .

Q. How does this compound interact with cellular metabolic pathways?

- The compound inhibits enzymes like carbonic anhydrase via hydrogen bonding to active-site zinc ions. Metabolomic profiling (LC-MS/MS) in cell models reveals altered ROS/RNS levels and oxidative phosphorylation disruption. Isotopic tracing (-glucose) can map its incorporation into metabolic intermediates .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Optimize reaction conditions using design of experiments (DoE). For example, varying temperature (0–25°C), solvent polarity (ethanol vs. DMF), and catalyst load (piperidine: 1–5 mol%) in a factorial design. HPLC purity tracking (>95%) and -NMR integration ensure reproducibility .

Methodological Resources

- Spectroscopic Standards : Compare -NMR shifts (DMSO-d): δ 3.30 ppm (–CH–CN), δ 8.34 ppm (–NH) .

- Biological Assays : Use 10% FBS-supplemented RPMI-1640 media for cell culture to maintain consistency with published protocols .

- Computational Tools : Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.